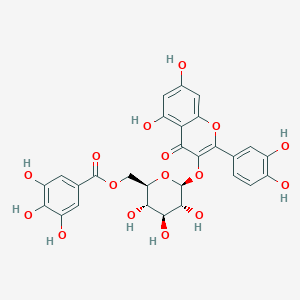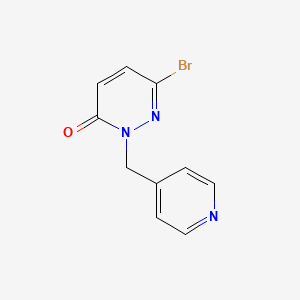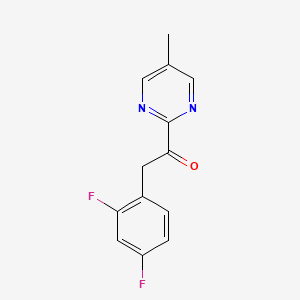![molecular formula C25H24N2O3 B2493215 N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477556-53-9](/img/structure/B2493215.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide, often involves multi-step reactions, starting from readily available raw materials. These processes might include key steps such as ring-closing reactions, reduction reactions, and acylation reactions, aiming for high overall yields and specific structural configurations (Bin, 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques and computational methods. Studies on similar compounds have involved the use of IR, UV-Visible, 1H NMR, ESR, and mass spectral data, complemented by thermal gravimetric analysis (TGA) and DFT calculations to confirm the structures and binding modes (Rizk, Emara, & Mahmoud, 2021).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and interaction with other molecules. For instance, the synthesis and microbiological activity of N-(o-hydroxyphenyl)benzamides have been explored, showing how these compounds can undergo transformations and exhibit antimicrobial activity against a range of bacteria and fungi (Şener et al., 2000).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structure, can be influenced by their molecular configurations. X-ray diffraction, along with spectroscopic and computational studies, provides detailed insights into these properties, highlighting the significance of molecular arrangements in determining the compounds' characteristics (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological systems, are crucial for their potential applications. For example, the synthesis and biological activity studies of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide reveal how structural modifications can impact antimicrobial activities (Patel & Dhameliya, 2010).
Scientific Research Applications
Synthesis and Anticancer Evaluation : A significant application of related benzamide derivatives includes their design, synthesis, and evaluation for anticancer activities. For instance, the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit higher activity than the reference drug etoposide in some cases, showcasing their potential as effective anticancer agents (Ravinaik et al., 2021).
Antiplasmodial Activities : Another crucial application is in the realm of antiplasmodial research. Derivatives of benzamides have been prepared and tested for their activities against the blood stages of Plasmodium falciparum, the parasite responsible for malaria. These studies have revealed that the nature of the acyl moiety significantly influences the activity of these compounds. Benzamides, particularly those with specific substitutions on the phenyl ring, showed promising activity, illustrating the compound's potential in malaria treatment strategies (Hermann et al., 2021).
Antimicrobial and Anti-inflammatory Activities : Research has also extended into the antimicrobial and anti-inflammatory properties of benzamide derivatives. The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents has demonstrated potent activity against several bacterial and fungal strains, outperforming reference drugs in some cases. This indicates the compound's utility in developing new antimicrobial therapies (Bikobo et al., 2017). Furthermore, novel oxazole derivatives synthesized from benzamides have shown significant anti-inflammatory activity, providing a basis for the development of new anti-inflammatory drugs (Garg et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIZDJZZQEHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)
![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)



![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)


![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)